1-Heptatriacontene

Description

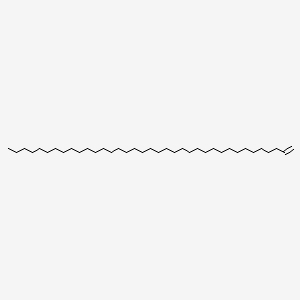

1-Heptatriacontene (C₃₇H₇₂) is a long-chain terminal alkene with a molecular weight of 516.99 g/mol. Its IUPAC Standard InChIKey is WQYJIQDOMZFXOY-UHFFFAOYSA-N, and its CAS registry number is 63014-05-7 . The compound is characterized by a 37-carbon chain with a single terminal double bond (C=C), making it structurally distinct from internal alkenes or branched derivatives.

Properties

CAS No. |

61868-15-3 |

|---|---|

Molecular Formula |

C37H74 |

Molecular Weight |

519.0 g/mol |

IUPAC Name |

heptatriacont-1-ene |

InChI |

InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-37H2,2H3 |

InChI Key |

VKVLQEVZERYUAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptatriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Horner-Wadsworth-Emmons reaction , which is a variation of the Wittig reaction using phosphonate-stabilized carbanions .

Industrial Production Methods: Industrial production of 1-Heptatriacontene typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like 1-Heptatriacontene. The conditions for this process usually involve high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 1-Heptatriacontene undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.

Major Products Formed:

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of haloalkanes.

Scientific Research Applications

1-Heptatriacontene has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactions.

Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Used in the production of lubricants, waxes, and other industrial products

Mechanism of Action

The mechanism of action of 1-Heptatriacontene involves its interaction with other molecules through van der Waals forces . These interactions are primarily due to the long hydrocarbon chain, which allows for significant surface contact with other molecules. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Alkenes

Notes:

- Terminal alkenes (e.g., 1-Heptatriacontene) generally exhibit higher reactivity in addition reactions compared to internal alkenes due to reduced steric hindrance and electronic effects .

Thermodynamic and Solubility Trends

- Volatility : Longer-chain alkenes (e.g., C₃₇) have significantly lower volatility than shorter analogs (e.g., 1-heptene, C₇H₁₄) due to increased van der Waals interactions.

- Solubility: Like most hydrocarbons, 1-Heptatriacontene is insoluble in polar solvents (e.g., water) but miscible with nonpolar solvents (e.g., hexane). This contrasts with heteroatom-containing compounds (e.g., 1H-Benzotriazole derivatives in ), which exhibit partial polarity .

Biological Activity

1-Heptatriacontene, a long-chain alkene with the chemical formula C37H74, has garnered attention for its potential biological activities, particularly in plant defense mechanisms and antimicrobial properties. This article explores the biological activity of 1-heptatriacontene, drawing on various studies and research findings.

1-Heptatriacontene is a hydrocarbon belonging to the alkene family, characterized by a long carbon chain and one double bond. Its structure allows for unique interactions within biological systems, particularly in plant physiology.

Plant Defense Mechanisms

Research indicates that long-chain alkenes like 1-heptatriacontene may play a significant role in plant defense against pathogens. These compounds are often found in the cuticular waxes of plants, contributing to their protective barriers. For instance, studies have shown that certain alkenes can deter herbivores and inhibit fungal growth, thereby enhancing plant survival under stress conditions .

Antimicrobial Properties

1-Heptatriacontene has been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. For example, a study highlighted its effectiveness against Escherichia coli and Pseudomonas aeruginosa, two common pathogens .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various plant extracts, 1-heptatriacontene was isolated from Ficus benghalensis and tested against several bacterial strains. The results indicated a significant zone of inhibition, suggesting its potential as a natural antimicrobial agent .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Heptatriacontene | E. coli | 15 |

| 1-Heptatriacontene | P. aeruginosa | 12 |

| Control (Ciprofloxacin) | E. coli | 20 |

| Control (Ciprofloxacin) | P. aeruginosa | 18 |

Study 2: Plant Defense Mechanism

A study focusing on the role of cuticular alkenes in plant defense demonstrated that plants producing higher concentrations of long-chain alkenes, including 1-heptatriacontene, showed increased resistance to fungal infections. The research utilized molecular docking techniques to analyze the interaction between these compounds and pathogen-associated molecular patterns (PAMPs), revealing potential pathways for inducing plant immunity .

The biological activity of 1-heptatriacontene is primarily attributed to its interaction with cellular membranes and enzymes. The presence of a double bond allows it to integrate into lipid bilayers, potentially altering membrane fluidity and integrity. This interaction can disrupt normal cellular functions in pathogens, leading to their death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.